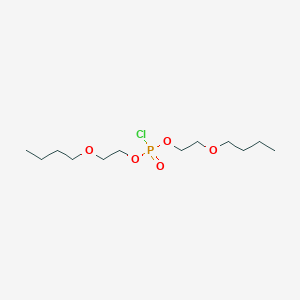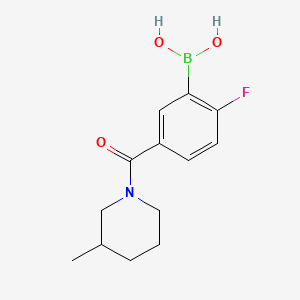
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperidine ring, making it a versatile reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative through the reaction of 3-methylpiperidine with an appropriate acylating agent.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
化学反应分析
Types of Reactions
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using reagents like hydrogen peroxide.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions, although these are less common due to the stability of the C-F bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Hydrogen Peroxide: Used for oxidation reactions.
Selectfluor: Used for electrophilic fluorination.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation reactions.
科学研究应用
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe due to its unique chemical properties.
Industry: Used in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The fluorine atom and piperidine ring can also participate in various interactions, enhancing the compound’s reactivity and selectivity .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the fluorine atom and piperidine ring, making it less versatile in certain reactions.
3-Fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenylboronic acid: Similar structure but with different substituents on the piperidine ring.
Uniqueness
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid is unique due to the presence of the fluorine atom and piperidine ring, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
属性
分子式 |
C13H17BFNO3 |
|---|---|
分子量 |
265.09 g/mol |
IUPAC 名称 |
[2-fluoro-5-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-3-2-6-16(8-9)13(17)10-4-5-12(15)11(7-10)14(18)19/h4-5,7,9,18-19H,2-3,6,8H2,1H3 |
InChI 键 |
VDTRTQZWPBEQKH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(=O)N2CCCC(C2)C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)
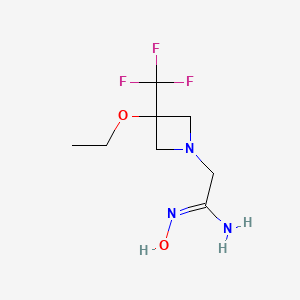
![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)
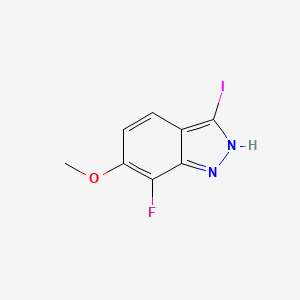
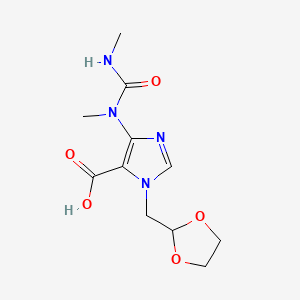
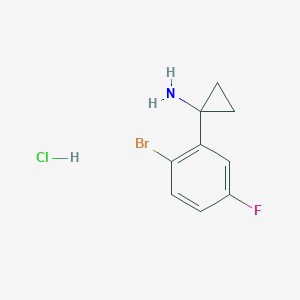
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)
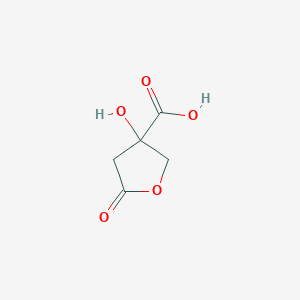
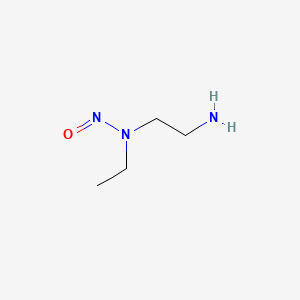


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13428948.png)
